Cas no 100940-60-1 (Triethyl Phosphonoacetate-13C2)

Triethyl Phosphonoacetate-13C2 化学的及び物理的性質
名前と識別子
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- Acetic-13C2 acid,2-(diethoxyphosphinyl)-, ethyl ester
- ethyl 2-diethoxyphosphorylacetate
- Triethyl Phosphonoacetate-13C2
- (Diethoxyphosphinyl)·acetic-13C2 acid ethyl ester
- 13C Labeled triethyl phosphonoacetate
- (Diethoxyphosphinyl)acetic-13C2 acid ethyl ester
- TRIETHYL PHOSPHONOACETATE-13C2, 99 ATOM % 13C
- J-000285
- Ethyl 2-(diethoxyphosphoryl)acetate-13C2
- AKOS015915629
- 100940-60-1
- Triethyl phosphonoacetate-13c2,99 atom % 13c
- Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester
- Carbethoxymethyldiethyl phosphonate-C13
- HY-Y0677S
- DTXSID50448099
- CS-0103248
- ETHYL 2-(DIETHOXYPHOSPHORYL)(1,2-(1)(3)C?)ACETATE
-
- MDL: MFCD00064452
- インチ: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1
- InChIKey: GGUBFICZYGKNTD-BFGUONQLSA-N
- ほほえんだ: P([13CH2][13C](=O)OCC)(=O)(OCC)OCC
計算された属性
- せいみつぶんしりょう: 224.08141
- どういたいしつりょう: 226.08807031g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 8
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.13 g/mL at 25 °C(lit.)
- ゆうかいてん: Not available
- ふってん: 142-145 °C/9 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.431(lit.)
- PSA: 61.83
- LogP: 1.81560
- ようかいせい: 未確定
- じょうきあつ: Not available
Triethyl Phosphonoacetate-13C2 セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- セキュリティ用語:Hazard Codes XiRisk Statements 36/37/38Safety Statements 26-36WGK Germany 3
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:36/37/38
Triethyl Phosphonoacetate-13C2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA04028-100mg |
Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester |
100940-60-1 | 100mg |
$913.00 | 2024-01-05 | ||
A2B Chem LLC | AA04028-1g |
Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester |
100940-60-1 | 99 atom% ¹³C | 1g |
$3079.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 283843-1G |
Triethyl Phosphonoacetate-13C2 |
100940-60-1 | 1g |
¥6378.48 | 2023-12-09 | ||
Ambeed | A502838-1kg |
Ethyl 2-(diethoxyphosphoryl)acetate-13C2 |
100940-60-1 | 98% +98%atom%13C | 1kg |
$22.0 | 2025-03-04 | |
TRC | T777003-25mg |
Triethyl Phosphonoacetate-13C2 |
100940-60-1 | 25mg |
$201.00 | 2023-05-17 | ||
TRC | T777003-250mg |
Triethyl Phosphonoacetate-13C2 |
100940-60-1 | 250mg |
$1596.00 | 2023-05-17 | ||
TRC | T777003-100mg |
Triethyl Phosphonoacetate-13C2 |
100940-60-1 | 100mg |
$793.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-258290-1 g |
Triethyl phosphonoacetate-13C2, |
100940-60-1 | 1g |
¥4,325.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-258290-1g |
Triethyl phosphonoacetate-13C2, |
100940-60-1 | 1g |
¥4325.00 | 2023-09-05 |
Triethyl Phosphonoacetate-13C2 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
Triethyl Phosphonoacetate-13C2に関する追加情報
Triethyl Phosphonoacetate-13C2: A Comprehensive Overview
Triethyl Phosphonoacetate-13C2, also known by its CAS number 100940-60-1, is a significant compound in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions, particularly in the synthesis of bioactive molecules and as a reagent in organophosphorus chemistry. The 13C2 designation indicates that the compound contains two carbon atoms enriched with the isotope carbon-13, which is often utilized in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and reaction mechanism studies.
The structure of Triethyl Phosphonoacetate-13C2 consists of a central phosphorus atom bonded to three ethyl groups and an acetate group. This configuration makes it highly versatile in chemical transformations. Recent studies have highlighted its utility in the synthesis of phosphorylated intermediates, which are crucial in drug discovery and agrochemical development. For instance, researchers have employed this compound to synthesize bioactive phosphonates that exhibit potential antifungal and antibacterial activities.
In terms of physical properties, Triethyl Phosphonoacetate-13C2 is typically a colorless liquid with a moderate boiling point, making it suitable for use under various reaction conditions. Its stability under thermal and oxidative conditions has been extensively studied, with findings indicating that it remains stable under mild reaction conditions but can undergo decomposition under harsher environments. These properties make it an ideal candidate for use in both laboratory settings and industrial applications.
The application of Triethyl Phosphonoacetate-13C2 extends beyond traditional organic synthesis. Recent advancements have explored its role in catalytic processes, where it serves as a co-catalyst or ligand in transition metal-catalyzed reactions. For example, studies published in 2023 demonstrated its effectiveness in facilitating asymmetric induction in organocatalytic reactions, leading to the formation of enantioselective products. Such findings underscore its potential in the development of more efficient and selective synthetic methodologies.
In addition to its synthetic applications, Triethyl Phosphonoacetate-13C2 has found utility in analytical chemistry. Its isotopic enrichment makes it an invaluable tool for studying reaction mechanisms via NMR spectroscopy. Researchers have utilized this compound to probe the stereochemical outcomes of various transformations, providing insights into the dynamics of phosphonate-based reactions.
From an environmental perspective, the ecological impact of Triethyl Phosphonoacetate-13C2 has been a topic of recent research interest. Studies have evaluated its biodegradation pathways and toxicity profiles, with results indicating that it exhibits low toxicity to aquatic organisms under standard testing conditions. These findings are crucial for ensuring safe handling and disposal practices within industrial settings.
In conclusion, Triethyl Phosphonoacetate-13C2 stands as a pivotal compound in modern organic chemistry. Its unique structure, coupled with its versatile reactivity and isotopic properties, continues to drive innovation across diverse research domains. As ongoing studies uncover new applications and mechanisms involving this compound, its significance in both academic and industrial contexts is expected to grow further.
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